REACTION_SMILES
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[Br:15][CH2:16][CH:17]1[CH2:18][CH2:19][CH2:20]1.[C:21](=[O:22])([O-:23])[O-:24].[CH3:1][C:2]1([CH3:14])[O:3][B:4]([c:9]2[cH:10][n:11][nH:12][cH:13]2)[O:5][C:6]1([CH3:7])[CH3:8].[CH3:27][C:28]#[N:29].[Cs+:25].[Cs+:26]>>[CH3:1][C:2]1([CH3:14])[O:3][B:4]([c:9]2[cH:10][n:11][n:12]([CH2:16][CH:17]3[CH2:18][CH2:19][CH2:20]3)[cH:13]2)[O:5][C:6]1([CH3:7])[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCC1CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OB(c2cn[nH]c2)OC1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Type
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product
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Smiles
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CC1(C)OB(c2cnn(CC3CCC3)c2)OC1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |